Cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6 inhibitor, known as Cdk2/4/6-IN-1, is a compound designed to inhibit these key kinases involved in cell cycle regulation. The development of this compound is particularly relevant in cancer research, as dysregulation of these kinases is often implicated in tumorigenesis. Cdk2/4/6-IN-1 exhibits potent inhibitory activity against cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6, with reported IC50 values of 2.5 nM, 23.7 nM, and 44.3 nM respectively .
Cdk2/4/6-IN-1 was synthesized as part of ongoing research into targeted cancer therapies. It belongs to a class of small molecule inhibitors that specifically target cyclin-dependent kinases, which are critical regulators of the cell cycle. The compound's systematic identification is supported by its unique chemical structure and biological activity against multiple kinases involved in cell proliferation .
The synthesis of Cdk2/4/6-IN-1 involves several key steps:
This multi-step synthesis allows for the precise construction of the compound's complex structure.
The molecular formula of Cdk2/4/6-IN-1 is , with a molecular weight of approximately 438.50 g/mol . The compound features a hybrid structure that combines elements from both oxindole and indole frameworks, which are known for their bioactive properties.
The structural characterization of Cdk2/4/6-IN-1 has been performed using techniques such as X-ray crystallography and NMR spectroscopy, which help elucidate the spatial arrangement of atoms within the molecule. Such analyses confirm the integrity of the synthesized compound and its potential interaction sites for biological activity .
Cdk2/4/6-IN-1 primarily functions through competitive inhibition of its target kinases. The mechanism involves binding to the ATP-binding site of cyclin-dependent kinases, thereby preventing substrate phosphorylation necessary for cell cycle progression. This inhibition can lead to cell cycle arrest in cancer cells, making it a valuable therapeutic agent.
In vitro studies have demonstrated that Cdk2/4/6-IN-1 effectively inhibits the proliferation of various cancer cell lines, including OVCAR3 and MCF7, with corresponding IC50 values that indicate its potency against these targets .
Cdk2/4/6-IN-1 exerts its effects by disrupting the normal function of cyclin-dependent kinases involved in cell cycle regulation. Specifically:
While specific physical properties such as density or melting point are not widely reported for Cdk2/4/6-IN-1, its chemical stability under physiological conditions has been established through pharmacokinetic studies.
Cdk2/4/6-IN-1 demonstrates solubility in organic solvents suitable for biological assays, which facilitates its application in various experimental settings . Its chemical reactivity primarily involves interactions with target proteins rather than undergoing significant chemical transformations under standard laboratory conditions.
Cdk2/4/6-IN-1 has significant implications in cancer research due to its ability to inhibit key regulatory pathways involved in tumor growth:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5